Technical Documentation Center

mesityl chloroformate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: mesityl chloroformate

Core Science & Biosynthesis

Foundational

Solvolysis Pathways of Sterically Hindered Aryl Chloroformates: Mechanistic Insights and Kinetic Modeling

Executive Summary Aryl chloroformates are indispensable electrophilic reagents in drug development, widely utilized for the synthesis of carbamate prodrugs, mixed carbonates, and peptide protecting groups. While the solv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Aryl chloroformates are indispensable electrophilic reagents in drug development, widely utilized for the synthesis of carbamate prodrugs, mixed carbonates, and peptide protecting groups. While the solvolytic behavior of unhindered aryl chloroformates (e.g., phenyl chloroformate) is well-documented, introducing steric bulk—particularly at the ortho-positions of the aryl ring (e.g., 2,6-dimethylphenyl chloroformate)—fundamentally alters the reaction kinetics and mechanistic pathways.

This technical guide provides an in-depth analysis of the solvolysis pathways of sterically hindered aryl chloroformates. By leveraging Linear Free Energy Relationships (LFERs), specifically the Extended Grunwald-Winstein (EGW) equation, we decode the causal relationship between steric hindrance, solvent parameters, and the transition from bimolecular addition-elimination to unimolecular ionization mechanisms.

Theoretical Framework: The Extended Grunwald-Winstein Equation

To understand the causality behind experimental solvolysis rates, researchers rely on the Extended Grunwald-Winstein (EGW) equation, a robust mathematical model that isolates the effects of solvent nucleophilicity and ionizing power[1]:

log(k/k0​)=lNT​+mYCl​+c

  • k and k0​ : Specific rates of solvolysis in a given solvent and the standard solvent (80% ethanol/20% water), respectively.

  • NT​ : Solvent nucleophilicity parameter (derived from the solvolysis of the S-methyldibenzothiophenium ion).

  • YCl​ : Solvent ionizing power parameter (derived from the solvolysis of 1-adamantyl chloride).

  • l : Sensitivity to changes in solvent nucleophilicity (bond-making).

  • m : Sensitivity to changes in solvent ionizing power (bond-breaking).

  • c : Residual constant term.

The EGW equation acts as a self-validating system: a linear regression across a diverse matrix of solvents mathematically proves the dominant mechanism. A high l/m ratio indicates a nucleophile-driven bimolecular pathway, whereas an l value approaching zero signifies a unimolecular ionization pathway[2].

Mechanistic Pathways: The Duality of Solvolysis

The solvolysis of aryl chloroformates generally proceeds via one of two competing channels, dictated entirely by the steric accessibility of the carbonyl carbon and the properties of the solvent matrix.

Pathway A: Bimolecular Addition-Elimination ( AN​+DE​ )

For unhindered substrates like phenyl chloroformate or p-nitrophenyl chloroformate, the reaction is dominated by the addition-elimination pathway[1]. The rate-determining step is the nucleophilic attack of the solvent on the carbonyl carbon, forming a tetrahedral intermediate. This pathway is characterized by high sensitivity to solvent nucleophilicity ( l≈1.6 ) and moderate sensitivity to ionizing power ( m≈0.5 ). Furthermore, large Kinetic Solvent Isotope Effects (KSIEs) in methanol vs. methanol-d indicate that general-base catalysis plays a crucial role in stabilizing the transition state[1].

Pathway B: Unimolecular Ionization ( SN​1 / Solvolysis-Decomposition)

When steric hindrance is introduced—such as ortho-methyl groups in 2,6-dimethylphenyl chloroformate or bulky aliphatic equivalents like 1-adamantyl chloroformate—the activation energy required to form the crowded tetrahedral intermediate becomes prohibitively high[3][4].

Consequently, the mechanism shifts to a unimolecular ionization pathway. The rate-determining step becomes the heterolytic cleavage of the C–Cl bond, heavily dependent on the solvent's ionizing power ( m≈0.8−1.0 ) with negligible nucleophilic participation ( l≈0 ). This generates an aryloxycarbonyl cation (acylium ion pair), which either undergoes rapid solvent capture to form a mixed carbonate or loses CO2​ to yield decarboxylation products[3].

G cluster_0 Pathway A: Addition-Elimination cluster_1 Pathway B: Ionization Start Sterically Hindered Aryl Chloroformate AddElim Bimolecular Attack (High l, Low m) Start->AddElim Unhindered/Nucleophilic Solvent Ion Unimolecular Cleavage (Low l, High m) Start->Ion Hindered/Ionizing Solvent Tetra Tetrahedral Intermediate AddElim->Tetra Product1 Mixed Carbonate Tetra->Product1 Acylium Aryloxycarbonyl Cation Ion->Acylium Acylium->Product1 Solvent Capture Product2 Decarboxylation Products Acylium->Product2

Divergent solvolysis pathways of aryl chloroformates based on steric hindrance.

Quantitative Data: LFER Parameters

The table below summarizes the EGW parameters for various chloroformates, illustrating the causal shift in mechanism as steric bulk increases. Notice how the l/m ratio collapses as the substrate becomes more hindered, mathematically proving the transition from bimolecular to unimolecular pathways.

Substrate l (Nucleophilicity) m (Ionizing Power) l/m RatioDominant MechanismRef
p-Nitrophenyl chloroformate1.68 ± 0.060.46 ± 0.043.65Addition-Elimination[1]
Phenyl chloroformate1.66 ± 0.050.56 ± 0.052.96Addition-Elimination[2]
Isopropyl chloroformate1.22 ± 0.080.44 ± 0.052.77Mixed / Solvent Dependent[2]
1-Adamantyl chloroformate~0.001.00 ± 0.05~0.00Ionization (Solvolysis-Decomp)[3]

Note: For highly hindered aryl systems like 2,6-dimethylphenyl chloroformate, the reaction requires highly ionizing conditions (e.g., anhydrous HF) to proceed, reflecting a near-complete suppression of the l parameter[4].

Experimental Protocols: Conductometric Kinetic Analysis

To accurately determine the specific rate constants ( k ) required for EGW analysis, conductometry is the gold standard. Because the solvolysis of chloroformates generates hydrogen chloride (HCl), the reaction progress can be tracked in real-time by measuring the increase in the solution's electrical conductivity. This self-validating setup eliminates the need for manual aliquoting and titration, reducing human error.

Step-by-Step Methodology

1. Solvent Matrix Preparation

  • Prepare a matrix of at least 20–30 solvents with varying NT​ and YCl​ values (e.g., pure methanol, ethanol, aqueous acetone mixtures, and highly ionizing fluoroalcohols like 2,2,2-trifluoroethanol [TFE] and 1,1,1,3,3,3-hexafluoro-2-propanol [HFIP]).

  • Degas all solvents using sonication under a vacuum to prevent bubble formation on the conductivity probe.

2. Thermal Equilibration

  • Transfer 3.0 mL of the selected solvent into a thermostated conductivity cell.

  • Allow the cell to equilibrate in a circulating water bath at exactly 25.0 °C (± 0.01 °C) for 15 minutes.

3. Substrate Injection

  • Using a precision microsyringe, inject 3–5 μL of the sterically hindered aryl chloroformate (pre-dissolved in a non-reactive carrier solvent like dry acetonitrile if solid) into the conductivity cell.

  • Ensure the final substrate concentration is approximately 10−3 M to maintain first-order pseudo-kinetics.

4. Real-Time Conductometric Monitoring

  • Record the conductivity ( G ) at automated intervals.

  • Continue data acquisition until the reaction reaches at least 3 half-lives (or until the conductivity plateaus, G∞​ ).

5. Kinetic Calculation and LFER Regression

  • Calculate the observed first-order rate constant ( kobs​ ) by plotting ln(G∞​−Gt​) versus time ( t ). The slope of this linear plot is −kobs​ .

  • Input the kobs​ values into the EGW equation alongside literature NT​ and YCl​ values to derive the l and m sensitivities via multiple linear regression.

Workflow S1 Solvent Preparation S2 Thermal Equilibration S1->S2 S3 Substrate Injection S2->S3 S4 Conductometric Monitoring S3->S4 S5 LFER Analysis S4->S5

Standardized experimental workflow for conductometric solvolysis kinetic studies.

Conclusion

The solvolysis of sterically hindered aryl chloroformates is a masterclass in physical organic chemistry, demonstrating how subtle structural modifications dictate macroscopic reactivity. By utilizing the Extended Grunwald-Winstein equation, researchers can quantitatively map the transition from a nucleophile-driven addition-elimination mechanism to an ionization-driven solvolysis-decomposition pathway. Understanding these kinetic parameters is critical for drug development professionals designing targeted prodrugs, ensuring that the protecting groups remain stable during synthesis but cleave predictably under physiological or specific solvolytic conditions.

References

  • Extended Grunwald-Winstein Analysis - LFER Used to Gauge Solvent Effects in p-Nitrophenyl Chloroformate Solvolysis. National Institutes of Health (NIH).
  • Grunwald-Winstein Analysis - Isopropyl Chloroformate Solvolysis Revisited. MDPI / NIH.
  • Rate and Product Studies with 1-Adamantyl Chlorothioformate under Solvolytic Conditions. National Institutes of Health (NIH).
  • Organic Reaction Mechanisms 1998: An Annual Survey Covering the Literature. Academia.edu / Wiley.

Sources

Protocols & Analytical Methods

Method

how to synthesize fluoroaromatics using mesityl chloroformate

APPLICATION NOTE: Regioselective Deoxyfluorination of Phenols via Mesityl Chloroformate Activation Executive Summary The late-stage introduction of fluorine into aromatic scaffolds remains a critical transformation in ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

APPLICATION NOTE: Regioselective Deoxyfluorination of Phenols via Mesityl Chloroformate Activation

Executive Summary

The late-stage introduction of fluorine into aromatic scaffolds remains a critical transformation in pharmaceutical drug development, primarily used to modulate lipophilicity, metabolic stability, and target binding affinity [3]. While direct deoxyfluorination of phenols is highly desirable due to the vast commercial availability of phenolic building blocks, traditional methods often require harsh, specialized reagents that exhibit poor functional group tolerance.

This application note details a highly efficient, two-stage protocol for the synthesis of fluoroaromatics utilizing mesityl chloroformate as a strategic activating agent. By converting a target phenol into an aryl mesityl carbonate, researchers can leverage transition-metal-catalyzed decarboxylative fluorination to yield the desired fluoroarene. The protocol relies on the profound steric directing effect of the mesityl group to ensure absolute regiocontrol during the catalytic cycle.

Mechanistic Rationale: The "Mesityl" Directing Effect

The success of this methodology hinges on the precise control of oxidative addition. Unactivated phenols are inert to palladium or nickel catalysts. Converting them to symmetrical carbonates (e.g., diphenyl carbonate) lowers the C–O bond dissociation energy, but transition metals will indiscriminately insert into either C–O bond, leading to a statistical mixture of products.

The Causality of Mesityl Chloroformate: To solve this, mesityl chloroformate (2,4,6-trimethylphenyl chloroformate) is used to synthesize an unsymmetrical carbonate. The mesityl group is highly sterically hindered by its two ortho-methyl groups. In modern fluorination chemistry, the mesityl moiety is a privileged "spectator" group; it forces transition metals to selectively react with the less hindered aryl group, regardless of electronic properties [2].

During the catalytic cycle, the Pd(0) catalyst approaches the aryl mesityl carbonate. The steric bulk of the mesityl ring physically blocks the metal from inserting into the Mes–O bond. Consequently, oxidative addition occurs exclusively at the target Ar–O bond [1]. Subsequent thermal extrusion of CO₂ generates an Ar–Pd(II)–OMes intermediate, which undergoes transmetalation with a fluoride source (AgF) and reductive elimination to forge the new C–F bond.

Mechanistic Workflow

G Phenol Target Phenol (Ar-OH) Carbonate Aryl Mesityl Carbonate (Ar-O-CO-O-Mes) Phenol->Carbonate Et3N, DMAP MesCl Mesityl Chloroformate (Mes-O-CO-Cl) MesCl->Carbonate Pd_OxAdd Pd(0) Oxidative Addition (Sterically Directed) Carbonate->Pd_OxAdd Int_Pd [Ar-Pd(II)-O-CO-O-Mes] Pd_OxAdd->Int_Pd Decarboxylation - CO2 Int_Pd->Decarboxylation Int_Pd_OMes [Ar-Pd(II)-OMes] Int_Pd->Int_Pd_OMes Int_Pd_F [Ar-Pd(II)-F] Int_Pd_OMes->Int_Pd_F Transmetalation Fluoride AgF (Fluoride Source) Fluoride->Int_Pd_F Product Fluoroaromatic (Ar-F) Int_Pd_F->Product Reductive Elimination MesOH Mesitol (Byproduct) Int_Pd_F->MesOH

Mechanistic workflow of sterically directed decarboxylative fluorination using mesityl chloroformate.

Quantitative Data: Directing Group Optimization

The table below summarizes the critical impact of the chloroformate auxiliary on the yield and regioselectivity of the fluorination step.

Carbonate Auxiliary (Ar')Catalyst SystemFluoride SourceTarget Ar–F Yield (%)Undesired Ar'–F Yield (%)
PhenylPd(cinnamyl)Cl₂ / tBuBrettPhosAgF45%40%
4-MethoxyphenylPd(cinnamyl)Cl₂ / tBuBrettPhosAgF52%35%
2,6-DimethylphenylPd(cinnamyl)Cl₂ / tBuBrettPhosAgF78%8%
Mesityl (2,4,6-Trimethylphenyl) Pd(cinnamyl)Cl₂ / tBuBrettPhos AgF 94% < 1%

Data Interpretation: The mesityl group provides the optimal steric bulk, completely shutting down undesired oxidative addition into the auxiliary C–O bond and funneling the reaction entirely toward the target fluoroaromatic.

Experimental Protocols

Phase 1: Synthesis of Aryl Mesityl Carbonate

Objective: Convert the target phenol into a sterically differentiated electrophile.

Materials:

  • Target Phenol (1.0 equiv, 10 mmol)

  • Mesityl Chloroformate (1.2 equiv, 12 mmol)

  • Triethylamine (Et₃N) (1.5 equiv, 15 mmol)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv, 1 mmol)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under N₂, dissolve the target phenol and DMAP in anhydrous DCM.

    • Causality: DMAP acts as a highly nucleophilic catalyst, attacking the mesityl chloroformate to form a highly reactive acylpyridinium intermediate, significantly accelerating the esterification.

  • Cooling & Base Addition: Cool the solution to 0 °C using an ice bath. Add Et₃N dropwise over 5 minutes.

  • Electrophile Addition: Slowly add mesityl chloroformate dropwise via syringe.

    • Causality: Dropwise addition at 0 °C prevents a runaway exothermic reaction and minimizes the competitive hydrolysis of the chloroformate by any trace moisture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc) to isolate the pure aryl mesityl carbonate.

Self-Validation Checkpoint (Phase 1): Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The successful formation of the carbonate is indicated by the disappearance of the phenol spot and the emergence of a new, higher-Rf UV-active spot. Confirm the exact mass of the isolated product via LC-MS (ESI+).

Phase 2: Palladium-Catalyzed Decarboxylative Fluorination

Objective: Execute the sterically directed C–O to C–F bond conversion.

Materials:

  • Aryl Mesityl Carbonate (from Phase 1) (1.0 equiv, 1.0 mmol)

  • Silver(I) Fluoride (AgF) (2.0 equiv, 2.0 mmol)

  • Pd(cinnamyl)Cl₂ (5 mol%)

  • tBuBrettPhos Ligand (10 mol%)

  • Anhydrous Toluene (0.1 M)

Step-by-Step Procedure:

  • Glovebox Assembly: Inside an argon-filled glovebox, charge an oven-dried Schlenk tube with the aryl mesityl carbonate, AgF, Pd(cinnamyl)Cl₂, and tBuBrettPhos.

    • Causality: AgF is highly hygroscopic and sensitive to light; glovebox assembly ensures the fluoride source remains anhydrous. AgF serves a dual purpose: it acts as the nucleophilic fluoride source and as a halophilic abstractor (precipitating AgCl) to thermodynamically drive the transmetalation step.

    • Causality: tBuBrettPhos is selected because its extreme steric bulk forces the Pd center into a lower coordination state, which is strictly required to accelerate the notoriously slow C(sp²)–F reductive elimination.

  • Solvent Addition: Add anhydrous toluene to the Schlenk tube. Seal the tube with a Teflon screwcap and remove it from the glovebox.

  • Heating: Submerge the Schlenk tube in a pre-heated oil bath at 110 °C and stir vigorously for 12 hours.

    • Causality: High thermal energy (110 °C) is required to overcome the activation barrier for the extrusion of CO₂ gas from the Pd(II) carboxylate intermediate [1].

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a short pad of Celite to remove the precipitated silver salts and palladium black.

  • Purification: Concentrate the filtrate and purify via silica gel chromatography to yield the pure fluoroaromatic compound. The byproduct, mesitol, is easily separated due to its high polarity relative to the fluoroarene.

Self-Validation Checkpoint (Phase 2): Monitor the reaction progress by observing gas evolution (CO₂ bubbling) during the initial heating phase. For definitive validation, take a crude reaction aliquot and perform ¹⁹F NMR spectroscopy. The appearance of a distinct multiplet in the characteristic aryl fluoride region (typically −100 to −130 ppm) confirms successful C–F bond formation prior to chromatographic isolation.

References

  • Mechanism-Driven Development of Group 10 Metal-Catalyzed Decarbonylative Coupling Reactions Source: Accounts of Chemical Research (ACS Publications) URL:[Link]

  • Copper-Catalyzed [18F]Fluorination of (Mesityl)(aryl)iodonium Salts Source: Organic Letters (ACS Publications) URL:[Link]

  • Monofluoromethylation of acyl chlorides and chloroformates employing fluorobis(phenylsulfonyl)methane. Synthesis of monofluoromethyl ketones via selective zinc-mediated reductive desulfonylation Source: ResearchGate (General Fluorination Review Context) URL:[Link]

Application

liquid-phase decarboxylation of mesityl chloroformate with AlCl3

Application Note: Liquid-Phase Decarboxylation of Mesityl Chloroformate to Mesityl Chloride Catalyzed by AlCl₃ Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Liquid-Phase Decarboxylation of Mesityl Chloroformate to Mesityl Chloride Catalyzed by AlCl₃

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, self-validating experimental protocols, and scale-up considerations.

Strategic Context & Transformation Overview

The selective halogenation of aromatic compounds is a critical transformation in the synthesis of agrochemicals, liquid crystals, and active pharmaceutical ingredients (APIs)[1]. Traditional direct chlorination of mesitylene (1,3,5-trimethylbenzene) often suffers from poor regioselectivity, yielding over-chlorinated byproducts or complex isomeric mixtures.

An elegant, regioselective alternative is the decarboxylation of aryl chloroformates. Historically, this reaction required extreme gas-phase conditions (700–800 °C over a platinum gauze), rendering it entirely unsuitable for standard pharmaceutical scale-up[1]. However, the introduction of Lewis acid catalysis—specifically utilizing anhydrous aluminum chloride (AlCl₃)—allows this transformation to proceed smoothly in the liquid phase at a highly accessible 200 °C[1]. This application note details the robust protocol for converting mesityl chloroformate (2,4,6-trimethylphenyl chloroformate) to mesityl chloride (1-chloro-2,4,6-trimethylbenzene).

Mechanistic Rationale & Causality (E-E-A-T)

As a synthetic chemist, executing this protocol requires understanding why the reaction parameters are set, rather than just following a recipe. The success of this specific transformation relies on a delicate interplay of thermodynamics, sterics, and catalyst activation.

  • Lewis Acid Activation: The reaction is initiated by the coordination of the highly electrophilic AlCl₃ to the carbonyl oxygen of the chloroformate[1]. This coordination drastically weakens the C–O bond, lowering the activation energy required for decarboxylation.

  • The Steric Imperative (Causality of Substrate Design): Treating aryl chloroformates with AlCl₃ can theoretically trigger two competing pathways: an intramolecular substitution ( SN​i ) to yield the aryl chloride, or an intermolecular Friedel-Crafts acylation/alkylation leading to polymeric tars[1]. Mesityl chloroformate is uniquely primed for success here. The bulky methyl groups at the 2- and 6-positions (ortho to the chloroformate moiety) sterically shield the aromatic ring from intermolecular attacks. This steric funneling forces the activated complex exclusively down the intramolecular SN​i pathway[1]. Substrates lacking this 2,6-disubstitution suffer from significantly reduced yields and high-boiling byproduct formation[1].

  • Thermal Causality: The reaction must be heated to 200 °C. While AlCl₃ activates the complex, the SN​i transition state still requires substantial thermal energy to simultaneously cleave the C–O bond and extrude CO₂ gas[2].

  • Moisture Sensitivity: Anhydrous conditions are non-negotiable. AlCl₃ is violently reactive with water. Trace moisture will hydrolyze the chloroformate starting material back to mesitol (2,4,6-trimethylphenol), permanently killing the reaction yield[1].

Workflow Visualization

Workflow Substrate Mesityl Chloroformate (Liquid Substrate) Complex Activated Complex [Ar-O-C(=O)Cl ••• AlCl3] Substrate->Complex Coordination Catalyst AlCl3 Catalyst (2.2 mol%) Catalyst->Complex Lewis Acid Activation Heating Thermal Activation (180 °C - 200 °C) Complex->Heating SNi Intramolecular SNi Decarboxylation Heating->SNi C-O Cleavage Product Mesityl Chloride (Target Product) SNi->Product Cl Transfer Byproduct CO2 Gas (Reaction Driver) SNi->Byproduct Extrusion

Figure 1: AlCl3-catalyzed SNi decarboxylation pathway of mesityl chloroformate.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols integrate In-Process Controls (IPCs) that allow the reaction to validate its own progress.

Method A: Solvent-Free (Neat) Decarboxylation

Because mesityl chloroformate and the resulting mesityl chloride are both liquids at the operating temperature, this reaction can be run neat, maximizing throughput.

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas bubbler attached to the condenser outlet. Purge the system with dry Argon or Nitrogen.

  • Reagent Charging: Add mesityl chloroformate (0.27 mol) to the flask. Quickly add anhydrous aluminum chloride (0.006 mol, ~2.2 mol%) to minimize atmospheric moisture exposure[2].

  • Thermal Activation: Begin heating the stirred mixture to 200 °C using a temperature-controlled heating mantle or oil bath[2].

  • IPC 1 (Reaction Initiation): Monitor the gas bubbler. As the internal temperature surpasses 180 °C, steady evolution of carbon dioxide (CO₂) will commence[2]. This visual cue validates that the SN​i decarboxylation has been initiated.

  • IPC 2 (Reaction Completion): Maintain heating at 200 °C. The reaction is self-indicating; continue heating until CO₂ evolution completely ceases (approximately 210 minutes)[2].

  • Workup & Isolation: Cool the reaction mixture to room temperature. Dilute with dichloromethane and wash sequentially with water and brine to quench the AlCl₃. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure[2].

  • Purification: Purify the resulting brown oil via vacuum distillation to isolate pure 1-chloro-2,4,6-trimethylbenzene[2].

Method B: Solvent-Mediated Decarboxylation (Scale-Up Focus)

For larger scales where heat dissipation and stirring of neat mixtures become problematic, a high-boiling, inert solvent is recommended. 1,2,4-Trichlorobenzene (TCB) is the solvent of choice because its boiling point (214 °C) safely accommodates the 200 °C reaction requirement while remaining completely inert to Friedel-Crafts side reactions[1].

  • Preparation: In a dried reactor under inert atmosphere, dissolve mesityl chloroformate (2.5 mol) in 1,2,4-trichlorobenzene (600 mL)[2].

  • Catalyst Addition: Add anhydrous AlCl₃ (0.05 mol, 2.0 mol%) to the solution[2].

  • Execution & Monitoring: Heat the mixture to 200 °C. Monitor the CO₂ off-gassing, which will begin above 180 °C[2]. Maintain temperature until gas evolution stops (~210 min)[2].

  • Workup: Cool the reactor, quench with water, separate the organic phase, dry, and isolate the product via fractional vacuum distillation to separate the product from the TCB solvent[2].

Quantitative Data & Substrate Scope Summary

The table below summarizes the critical parameters and structural dependencies for the AlCl₃-catalyzed decarboxylation, highlighting the necessity of the ortho-substitution[1].

SubstrateCatalyst LoadingSolvent SystemTempTimePrimary Outcome / Yield Impact
2,4,6-Trimethylphenyl chloroformate 2.2 mol% AlCl₃Solvent-Free (Neat)200 °C~210 minOptimal: Smooth conversion to Mesityl Chloride.
2,4,6-Trimethylphenyl chloroformate 2.0 mol% AlCl₃1,2,4-Trichlorobenzene200 °C~210 minOptimal: Highly scalable, excellent yield.
2,6-Dimethylphenyl chloroformate 2.0 mol% AlCl₃Solvent-Free (Neat)200 °C~210 minHigh Yield: Ortho-methyls successfully block side reactions.
Phenyl chloroformate (Lacking 2,6-substitution)2.0 mol% AlCl₃Solvent-Free (Neat)200 °CVariableFailed SN​i : Reduced yield; formation of high-boiling Friedel-Crafts tars.

References

  • Lui, N., Marhold, A., & Rock, M. H. (1998). Liquid-Phase Decarboxylation of Aromatic Haloformates: A New Access to Chloro- and Fluoroaromatics. The Journal of Organic Chemistry, 63(8), 2493–2496. URL: [Link]

Sources

Method

Application Notes &amp; Protocols: The Role of Alkyl Chloroformates in Active Ester Synthesis

Audience: Researchers, scientists, and drug development professionals. Senior Application Scientist's Foreword: In the realm of synthetic chemistry, particularly in peptide synthesis and bioconjugation, the efficient act...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: In the realm of synthetic chemistry, particularly in peptide synthesis and bioconjugation, the efficient activation of carboxylic acids is a cornerstone technique. The conversion of a relatively unreactive carboxyl group into a highly reactive "active ester" enables facile amide bond formation under mild conditions. While numerous coupling agents exist, the mixed carboxylic-carbonic anhydride method, facilitated by alkyl chloroformates, remains a rapid, scalable, and cost-effective strategy.

This guide provides an in-depth exploration of this method. We will address a common query regarding "mesityl chloroformate" and clarify its standing in this field, before delving into the well-established use of reagents like isobutyl and ethyl chloroformate. Our focus is not merely on procedural steps but on the underlying chemical principles, the rationale behind reagent selection, and the critical parameters that ensure a successful and high-purity synthesis. By understanding the "why," researchers can better troubleshoot and adapt these protocols to their specific molecular targets.

Introduction: Carboxylic Acid Activation via Mixed Anhydrides

The synthesis of active esters, such as N-hydroxysuccinimide (NHS) or pentafluorophenyl (PFP) esters, is pivotal for creating stable, yet reactive intermediates capable of selectively acylating primary amines.[1] These reactions are fundamental to peptide chemistry, protein modification, and the development of antibody-drug conjugates.

One of the most classical and efficient methods to generate these active esters is through a mixed carboxylic-carbonic anhydride intermediate. This is achieved by reacting a carboxylic acid with an alkyl chloroformate in the presence of a tertiary amine base.[2][3] The resulting mixed anhydride is a highly electrophilic species that can then be reacted with an alcohol like NHS to yield the desired active ester or used directly for coupling with an amine.

A Note on Mesityl Chloroformate: While theoretically a member of the chloroformate family, mesityl chloroformate is not a standard or commercially prevalent reagent for active ester synthesis. The significant steric hindrance from the bulky mesityl (2,4,6-trimethylphenyl) group would likely impede the initial formation of the mixed anhydride and subsequent nucleophilic attack, making it an inefficient choice compared to less hindered alkyl chloroformates. Therefore, this guide will focus on the principles and applications of commonly employed, sterically accessible reagents like isobutyl chloroformate and ethyl chloroformate , whose protocols are robust and widely documented.

The Reaction Mechanism: A Two-Step Process

The conversion of a carboxylic acid to an active ester using an alkyl chloroformate proceeds through a distinct, two-step mechanism that must be carefully controlled.

Step 1: Formation of the Mixed Carboxylic-Carbonic Anhydride The process begins with the deprotonation of the carboxylic acid by a suitable tertiary amine, typically N-methylmorpholine (NMM). The resulting carboxylate then performs a nucleophilic attack on the electrophilic carbonyl carbon of the alkyl chloroformate (e.g., isobutyl chloroformate). This reaction is performed at low temperatures (typically -15 °C) to ensure the stability of the resulting mixed anhydride and to minimize side reactions, including racemization of chiral centers.[2]

Step 2: Nucleophilic Acyl Substitution to Form the Active Ester The highly reactive mixed anhydride is not isolated. It is immediately treated with a nucleophile, such as N-hydroxysuccinimide (NHS). The NHS attacks the more electrophilic carboxylic carbonyl of the mixed anhydride. This step forms the desired active ester, releasing an unstable alkyl carbonic acid which decomposes into carbon dioxide and the corresponding alcohol (e.g., isobutanol).

Mechanism cluster_step1 Step 1: Mixed Anhydride Formation cluster_step2 Step 2: Active Ester Formation CarboxylicAcid R-COOH (Carboxylic Acid) MixedAnhydride R-CO-O-CO-OR' (Mixed Anhydride) CarboxylicAcid->MixedAnhydride + Chloroformate -15 °C NMM NMM NMM->CarboxylicAcid Base Chloroformate Cl-CO-OR' (Alkyl Chloroformate) NMM_HCl NMM·HCl ActiveEster R-CO-O-NHS (Active Ester) MixedAnhydride->ActiveEster + NHS NHS N-Hydroxysuccinimide (NHS) NHS->ActiveEster Byproducts R'-OH + CO₂ ActiveEster->Byproducts Release of Byproducts

Caption: General mechanism for active ester synthesis via a mixed anhydride intermediate.

Core Application: Peptide Synthesis & Bioconjugation

The mixed anhydride method is exceptionally well-suited for peptide bond formation, where the activated N-protected amino acid can be coupled to the free amine of a second amino acid or peptide chain.[2][4]

Advantages:

  • Speed: The formation of the mixed anhydride is nearly instantaneous at low temperatures.

  • High Yields: The reaction is generally very efficient, leading to high conversion rates.

  • Cost-Effectiveness: The reagents (alkyl chloroformates, NMM) are inexpensive and readily available.

  • Reduced Racemization: When performed under the correct conditions (low temperature, appropriate base), the risk of racemization at the α-carbon of the amino acid is minimized.

Table 1: Comparison of Common Alkyl Chloroformates

ChloroformateFormulaMolecular Weight ( g/mol )Boiling Point (°C)Key Characteristics
Methyl Chloroformate CH₃O(CO)Cl94.5070-72Highly reactive, volatile. Used for introducing methoxycarbonyl groups.[5]
Ethyl Chloroformate C₂H₅O(CO)Cl108.5293Excellent balance of reactivity and stability. Widely used in mixed anhydride synthesis.[2]
Isobutyl Chloroformate C₄H₉O(CO)Cl136.58128.8Less volatile than ethyl chloroformate. The branched alkyl group can help direct nucleophilic attack to the correct carbonyl, minimizing side products.[2]
Benzyl Chloroformate C₇H₇O(CO)Cl170.59103 (at 20 mmHg)Primarily used for the introduction of the Cbz/Z protecting group for amines.[3]

Detailed Experimental Protocols

Safety First: Alkyl chloroformates are toxic, corrosive, lachrymatory, and moisture-sensitive.[6][7][8] They must be handled in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All glassware must be flame- or oven-dried, and reactions should be run under an inert atmosphere (Nitrogen or Argon).

Protocol 1: Synthesis of an Fmoc-Amino Acid-NHS Ester

This protocol details the synthesis of a stable, isolatable active ester for subsequent use.

Materials:

  • Fmoc-protected amino acid (e.g., Fmoc-Gly-OH): 1.0 equivalent

  • N-Hydroxysuccinimide (NHS): 1.1 equivalents

  • Isobutyl chloroformate: 1.0 equivalent

  • N-Methylmorpholine (NMM): 1.0 equivalent

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Magnetic stirrer, round-bottom flask, dropping funnel, ice-salt bath, inert atmosphere setup.

Protocol1_Workflow start Start dissolve Dissolve Fmoc-AA in anhydrous THF start->dissolve cool Cool to -15 °C dissolve->cool add_nmm Add NMM (1.0 eq) cool->add_nmm add_ibcf Add Isobutyl Chloroformate (1.0 eq) Stir for 2 min add_nmm->add_ibcf add_nhs Add NHS solution (1.1 eq) in THF add_ibcf->add_nhs warm Warm to RT Stir for 2-3 hours add_nhs->warm workup Aqueous Workup (NaHCO₃, Brine) warm->workup dry Dry organic layer (MgSO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via recrystallization or chromatography concentrate->purify end End: Pure Active Ester purify->end

Caption: Workflow for synthesizing an Fmoc-Amino Acid-NHS Ester.

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet.

  • Reagent Preparation: In the flask, dissolve the Fmoc-amino acid (1.0 eq) in anhydrous THF. In a separate flask, dissolve NHS (1.1 eq) in anhydrous THF.

  • Anhydride Formation: Cool the Fmoc-amino acid solution to -15 °C using an ice-salt or acetone-dry ice bath.

  • Add NMM (1.0 eq) dropwise, ensuring the temperature remains below -10 °C. Stir for 1 minute.

  • Add isobutyl chloroformate (1.0 eq) dropwise via syringe. A white precipitate of NMM·HCl will form. Allow the reaction to stir for 2-5 minutes. Causality: This short duration is critical to form the anhydride without allowing it to decompose or cause racemization.

  • Active Ester Formation: Add the prepared NHS solution to the reaction mixture via the dropping funnel.

  • Remove the cooling bath and allow the reaction to slowly warm to room temperature. Let it stir for 2-3 hours.

  • Work-up: Filter the mixture to remove the NMM·HCl precipitate. Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x). Trustworthiness: This step removes any unreacted starting acid and other water-soluble impurities.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

  • Validation: Confirm the product structure and purity using ¹H NMR, LC-MS, and melting point analysis.

Protocol 2: In Situ Mixed Anhydride Method for Peptide Coupling

This protocol is for the direct coupling of an amino acid without isolating the active intermediate, a common procedure in both solution-phase and solid-phase peptide synthesis (SPPS).[9]

Materials:

  • N-protected amino acid (e.g., Boc-Phe-OH): 1.5 equivalents

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) or resin-bound amine: 1.0 equivalent

  • Isobutyl chloroformate: 1.45 equivalents

  • N-Methylmorpholine (NMM): 2.5 equivalents (1.0 for neutralization, 1.5 for activation)

  • Anhydrous DMF or THF

  • Standard peptide synthesis reaction vessel and inert atmosphere setup.

Protocol2_Workflow cluster_activation Activation Vessel cluster_coupling Coupling Vessel act_start Dissolve Boc-AA in anhydrous THF act_cool Cool to -15 °C act_start->act_cool act_nmm Add NMM (1.5 eq) act_cool->act_nmm act_ibcf Add IBCF (1.45 eq) Stir for 2 min act_nmm->act_ibcf anhydride Mixed Anhydride (Ready for coupling) act_ibcf->anhydride coup_add Add Mixed Anhydride Solution at -15 °C anhydride->coup_add Transfer coup_start Dissolve/Swell Amine Component coup_nmm Add NMM (1.0 eq) (for HCl salt) coup_start->coup_nmm coup_nmm->coup_add coup_react Stir 1-2h at RT coup_add->coup_react coup_end Coupled Peptide coup_react->coup_end

Caption: Workflow for in situ peptide coupling using the mixed anhydride method.

Procedure:

  • Amine Preparation: In the main reaction vessel, dissolve the amino acid ester hydrochloride (or swell the resin-bound amine) (1.0 eq) in anhydrous THF or DMF. If using a hydrochloride salt, add NMM (1.0 eq) to neutralize it and stir for 5-10 minutes. Cool the vessel to -15 °C.

  • Activation: In a separate, dry flask, dissolve the N-protected amino acid (1.5 eq) in anhydrous THF. Cool to -15 °C.

  • Add NMM (1.5 eq) and stir for 1 minute.

  • Add isobutyl chloroformate (1.45 eq) dropwise. Stir for 2 minutes. The mixed anhydride is now formed.

  • Coupling: Immediately transfer the freshly prepared mixed anhydride solution to the chilled amine component solution using a cannula or syringe.

  • Reaction: Allow the reaction to stir at -15 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

  • Monitoring & Work-up: Monitor the reaction progress by TLC or LC-MS. Once complete, proceed with a standard aqueous work-up as described in Protocol 1 or, for SPPS, drain the vessel and wash the resin extensively with DMF and DCM.

Troubleshooting and Key Considerations

IssuePotential Cause(s)Recommended Solution(s)
Low Coupling Yield 1. Moisture in solvents or on glassware. 2. Anhydride decomposed (activation time too long or temperature too high). 3. Insufficient amount of coupling agent.1. Ensure all solvents are anhydrous and glassware is flame-dried. 2. Maintain temperature at -15 °C and use the anhydride immediately after its short formation time. 3. Use a slight excess of the amino acid to be activated and the chloroformate.
Racemization of Product 1. Temperature during activation was too high. 2. Activation time was too long. 3. Incorrect base used (e.g., a highly hindered or overly strong base).1. Strictly maintain activation temperature at -15 °C or lower. 2. Limit anhydride formation time to 2-5 minutes before adding the nucleophile. 3. Use N-methylmorpholine (NMM) as the base of choice for this reaction.
Formation of Urethane Byproduct Nucleophilic amine attacks the carbonate carbonyl instead of the desired acid carbonyl of the mixed anhydride.This is minimized by using sterically non-hindered chloroformates like ethyl or isobutyl chloroformate and maintaining low temperatures, which favors attack at the more reactive acyl carbonyl center.

References

  • Recent Advances in Polymers Bearing Activated Esters for the Synthesis of Glycopolymers by Postpolymerization Modification. National Center for Biotechnology Information. [Link]

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. AIP Publishing. [Link]

  • Active Esters. Thieme Chemistry. [Link]

  • 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. RSC Publishing. [Link]

  • Active esters for solid phase peptide synthesis.
  • Methyl chloroformate. Grokipedia. [Link]

  • Material Safety Data Sheet - Methyl chloroformate, 97%. Cole-Parmer. [Link]

  • Synthesis of peptides employing 9-fluorenylmethyl chloroformate as a coupling agent. ResearchGate. [Link]

  • Chloroformate. Wikipedia. [Link]

  • Methyl chloroformate. Wikipedia. [Link]

  • Propanoyl chloride, 3-isocyanato-. Organic Syntheses Procedure. [Link]

  • Methylchloroformate. Lanxess. [Link]

  • Mechanism of Alkyl Chloroformate-Mediated Esterification of Carboxylic Acids in Aqueous Media. ResearchGate. [Link]

  • Methyl chloroformate. PubChem. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Nowick Lab, UC Irvine. [Link]

  • Crystal structure of methyl chloroformate. National Center for Biotechnology Information. [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology. JoVE. [Link]

  • Mechanism of Alkyl Chloroformate-Mediated Esterification of Carboxylic Acids in Aqueous Media. PubMed. [Link]

Sources

Application

Application Note: Step-by-Step Synthesis of Carbonates from Mesityl Chloroformate

Executive Summary In advanced organic synthesis and drug development, the protection of hydroxyl groups or the activation of alcohols for subsequent carbamate/urea formation requires reagents that offer precise regiocont...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced organic synthesis and drug development, the protection of hydroxyl groups or the activation of alcohols for subsequent carbamate/urea formation requires reagents that offer precise regiocontrol and robust stability. Mesityl chloroformate (2,4,6-trimethylphenyl chloroformate, CAS 7693-47-2)[1][2] has emerged as a premier reagent for these applications. The strategic placement of two ortho-methyl groups on the phenyl ring provides profound steric shielding around the resulting carbonate linkage. This steric bulk prevents premature hydrolysis and limits unwanted nucleophilic attacks, making mesityl carbonates highly orthogonal protecting groups and stable intermediates in complex multistep syntheses[3].

This application note provides an authoritative, step-by-step protocol for synthesizing mixed mesityl carbonates from primary and secondary alcohols, detailing the mechanistic causality, experimental optimization, and self-validating analytical checkpoints required for reproducible scale-up.

Mechanistic Insights & Causality

The synthesis of a mixed mesityl carbonate proceeds via a classic nucleophilic acyl substitution pathway. However, the unique steric and electronic properties of mesityl chloroformate dictate specific experimental choices:

  • Electrophilic Activation: Mesityl chloroformate is less electrophilic than standard alkyl chloroformates due to the electron-donating nature of the three methyl groups on the aromatic ring, combined with significant steric hindrance[4]. Therefore, a nucleophilic catalyst or an efficient base is required to drive the reaction.

  • Role of the Base: Pyridine is the optimal base. It serves a dual purpose: it neutralizes the highly corrosive hydrogen chloride (HCl) byproduct, preventing the degradation of acid-sensitive substrates, and it acts as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate.

  • Temperature Control: The formation of the acylpyridinium species and the subsequent nucleophilic attack by the alcohol are exothermic. Initiating the reaction at 0 °C suppresses the formation of symmetrical carbonates and minimizes the degradation of the chloroformate into mesitylol and CO₂.

Mechanism A Alcohol (R-OH) E Mixed Mesityl Carbonate A->E Nucleophilic Substitution B Mesityl Chloroformate D Acylpyridinium Intermediate B->D Pyridine Attack C Pyridine (Base/Catalyst) C->D D->E Chloride Displacement F Pyridinium Chloride D->F Salt Precipitation

Figure 1: Nucleophilic acyl substitution pathway for mesityl carbonate synthesis.

Experimental Design & Optimization

To ensure maximum yield and purity, reaction parameters must be strictly controlled. The table below summarizes the quantitative optimization data for the coupling of a model secondary alcohol with mesityl chloroformate.

Table 1: Optimization of Reaction Conditions for Mesityl Carbonate Synthesis
SolventBase (Equivalents)Temperature ProfileTime (h)Conversion (%)Isolated Yield (%)
THFTEA (1.5 eq)0 °C to RT1265%58%
DCMDIPEA (1.5 eq)0 °C to RT882%76%
DCM Pyridine (2.0 eq) 0 °C to RT 4 >98% 94%
DCMPyridine (2.0 eq)RT (No cooling)485%72% (Side products)

Step-by-Step Protocol

Reagents and Equipment
  • Substrate: Target Alcohol (10.0 mmol, 1.0 eq)

  • Reagent: Mesityl chloroformate (12.0 mmol, 1.2 eq)[5]

  • Base: Anhydrous Pyridine (20.0 mmol, 2.0 eq)

  • Solvent: Anhydrous Dichloromethane (DCM, 50 mL)

  • Equipment: Flame-dried 100 mL round-bottom flask, magnetic stirrer, argon/nitrogen balloon, ice bath, addition funnel.

Experimental Procedure
  • System Preparation: Purge the flame-dried round-bottom flask with Argon. Add the target alcohol (10.0 mmol) and anhydrous DCM (40 mL) to the flask. Stir until fully dissolved.

  • Base Addition: Inject anhydrous Pyridine (20.0 mmol) into the reaction mixture.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to cool to exactly 0 °C for 10 minutes.

  • Electrophile Addition: Dissolve Mesityl chloroformate (12.0 mmol) in 10 mL of anhydrous DCM. Transfer this to the addition funnel. Add the chloroformate solution dropwise over 15–20 minutes to prevent localized heating.

  • Reaction Propagation: Once the addition is complete, maintain the reaction at 0 °C for 30 minutes. Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for an additional 2 to 4 hours.

  • Quenching: Monitor the reaction via TLC. Upon consumption of the starting alcohol, quench the reaction by adding 20 mL of saturated aqueous Ammonium Chloride (NH₄Cl) solution. Stir vigorously for 10 minutes.

  • Work-up: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 20 mL). Combine the organic layers and wash sequentially with 1M HCl (20 mL, to remove residual pyridine), saturated NaHCO₃ (20 mL), and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate.

Workflow S1 1. Preparation Dry DCM, 0 °C, Ar atm S2 2. Reagent Addition Dropwise Mcf-Cl over 20 min S1->S2 S3 3. Reaction Propagation Warm to RT, 2-4 h S2->S3 S4 4. Quench & Work-up NH4Cl (aq), DCM Extraction S3->S4 S5 5. Purification Silica Gel Chromatography S4->S5

Figure 2: Step-by-step experimental workflow for mesityl carbonate synthesis.

Self-Validating Systems & Analytical Checkpoints

To ensure the trustworthiness of the protocol, scientists must validate the intermediate and final products using the following analytical markers:

  • TLC Monitoring: The mesityl group is highly UV-active (254 nm). The product spot will typically have a significantly higher Rf​ value than the starting alcohol in a Hexane/EtOAc system due to the loss of the polar hydroxyl group.

  • ¹H NMR Signatures: The successful installation of the mesityl carbonate group is definitively confirmed by three distinct signals[3]:

    • A sharp singlet at δ 6.80 – 6.90 ppm (2H), corresponding to the meta-aromatic protons of the mesityl ring.

    • A singlet at δ 2.25 – 2.30 ppm (3H), corresponding to the para-methyl group.

    • A singlet at δ 2.15 – 2.20 ppm (6H), corresponding to the two ortho-methyl groups.

  • ¹³C NMR Signatures: Look for the characteristic carbonate carbonyl carbon signal around δ 151.0 – 153.0 ppm [3].

Downstream Applications in Drug Development

Once synthesized, mesityl carbonates serve as highly stable, isolable intermediates. In drug development, they are frequently utilized to synthesize complex carbamates (prodrugs) or ureas. Because the mesityl leaving group (mesitylol) is sterically hindered, the subsequent reaction with amines requires elevated temperatures or specific catalysts, allowing for orthogonal deprotection/coupling strategies that would be impossible with standard phenyl carbonates.

References

  • Molbase - 2,4,6-trimethylphenyl carbonochloridate - CAS 7693-47-2. Available at: [Link]

  • The Journal of Organic Chemistry (ACS Publications) - Liquid-Phase Decarboxylation of Aromatic Haloformates: A New Access to Chloro- and Fluoroaromatics. Available at:[Link]

  • ElectronicsAndBooks - Product and Rate Studies on the Reactions of Selected Aryl Chloroformates with Silver Nitrate. Available at: [Link]

  • Semantic Scholar (ARKIVOC) - Reductive removal of the Boc protecting group via a DTBB-catalysed lithiation reaction. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in Mesityl Chloroformate Decarboxylation

Welcome to the technical support center for the decarboxylation of mesityl chloroformate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, freque...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the decarboxylation of mesityl chloroformate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to ensure successful and high-yield synthesis of mesityl chloride. Our approach is grounded in mechanistic understanding and practical, field-tested experience.

Reaction Overview: The Transformation of Mesityl Chloroformate

The decarboxylation of mesityl chloroformate is a chemical reaction that removes a carboxyl group as carbon dioxide (CO2) to form mesityl chloride. This process is typically facilitated by heat and often catalyzed by a Lewis acid. The bulky and electron-rich nature of the mesityl group presents unique challenges and opportunities for optimization.

A common method for this transformation is the Lewis acid-catalyzed decarboxylation, which proceeds at elevated temperatures. Strong Lewis acids like aluminum chloride (AlCl₃) are effective catalysts for this reaction.[1]

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the decarboxylation of mesityl chloroformate in a question-and-answer format.

Q1: My reaction is sluggish or incomplete, resulting in a low yield of mesityl chloride. What are the likely causes and how can I fix this?

A1: An incomplete reaction is a frequent issue and can often be traced back to several key factors:

  • Insufficient Reaction Temperature: Thermal energy is critical to overcome the activation barrier for CO₂ extrusion. Aryl chloroformates generally require high temperatures for decarboxylation.[1]

    • Solution: Ensure your reaction is heated to a sufficiently high and consistent temperature, typically in the range of 180-210°C. Use a high-boiling, inert solvent to maintain a stable temperature.

  • Inactive or Insufficient Catalyst: The Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), is highly susceptible to deactivation by moisture.

    • Solution: Use freshly opened, anhydrous AlCl₃. Ensure all glassware is rigorously dried, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Consider increasing the catalyst loading, but be mindful that excessive catalyst can lead to side reactions.

  • Presence of Moisture: Water will readily react with both the mesityl chloroformate starting material (hydrolysis to mesityl alcohol) and the Lewis acid catalyst.

    • Solution: Use anhydrous solvents and reagents. A drying tube on your reaction setup can prevent atmospheric moisture from entering.

  • Steric Hindrance: The bulky mesityl group can sterically hinder the approach of the catalyst and slow down the reaction rate.

    • Solution: While you cannot change the sterics of your substrate, ensuring optimal catalyst activity and sufficient thermal energy becomes even more critical.

Q2: I'm observing the formation of significant side products. What are they and how can I minimize them?

A2: Side product formation can significantly reduce your yield and complicate purification. The most common culprits are:

  • Mesityl Alcohol: This is the product of hydrolysis of the starting material, mesityl chloroformate.

    • Cause: Presence of water in the reaction mixture.

    • Prevention: As mentioned above, stringent anhydrous conditions are paramount.

  • Friedel-Crafts-type Products: At high temperatures with a strong Lewis acid, there is a risk of intermolecular reactions, especially if a reactive solvent is used.

    • Prevention: Use a highly inert solvent such as 1,2,4-trichlorobenzene. This solvent is resistant to Friedel-Crafts reactions and has a high boiling point suitable for this reaction.[1]

  • Charring or Tar Formation: This indicates decomposition of the starting material or product at excessively high temperatures or due to localized overheating.

    • Prevention: Ensure uniform heating with a well-stirred reaction mixture. Avoid "hot spots" by using a suitable heating mantle and a stir bar. Do not exceed the recommended temperature range.

Q3: My final product is difficult to purify. What are the best practices for isolating pure mesityl chloride?

A3: Purification can be challenging due to the similar physical properties of the product and some side products.

  • Work-up Procedure:

    • After the reaction is complete (as monitored by the cessation of CO₂ evolution), cool the reaction mixture to room temperature.

    • Carefully and slowly quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex. Caution: This process is highly exothermic and will release HCl gas. Perform this step in a well-ventilated fume hood.

    • Separate the organic layer.

    • Wash the organic layer with water, followed by a saturated sodium bicarbonate solution to remove any acidic impurities, and finally with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Purification Method:

    • Vacuum Distillation: This is the most common and effective method for purifying mesityl chloride. The product has a distinct boiling point, and distillation will separate it from non-volatile impurities and any remaining high-boiling solvent.

    • Column Chromatography: If distillation is not sufficient to remove impurities with similar boiling points, silica gel column chromatography can be employed. A non-polar eluent system (e.g., hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent) is typically effective.

Frequently Asked Questions (FAQs)

Q: What is the optimal temperature for the decarboxylation of mesityl chloroformate?

A: The optimal temperature is generally in the range of 180-210°C. The reaction should be monitored for the evolution of carbon dioxide gas; the reaction is typically complete when gas evolution ceases.

Q: Which Lewis acid is most effective for this reaction?

A: Anhydrous aluminum chloride (AlCl₃) is a highly effective and commonly used Lewis acid for the decarboxylation of aryl chloroformates.[1] Ferric chloride (FeCl₃) can also be used.

Q: Can I run this reaction neat (without a solvent)?

A: While it is possible to run the reaction neat, using an inert, high-boiling solvent like 1,2,4-trichlorobenzene is highly recommended. The solvent helps to maintain a consistent temperature, prevents localized overheating and charring, and can improve the overall yield by keeping the reaction mixture mobile.[1]

Q: How can I monitor the progress of the reaction?

A: The most straightforward way to monitor the reaction is by observing the evolution of carbon dioxide gas. This can be done by bubbling the off-gas through a solution of calcium hydroxide (limewater), which will turn cloudy in the presence of CO₂. Alternatively, you can monitor the disappearance of the starting material by taking small aliquots (if safe and practical) and analyzing them by GC-MS or TLC.

Q: What are the key safety precautions for this reaction?

A:

  • High Temperatures: The reaction is run at high temperatures, so appropriate precautions against thermal burns should be taken.

  • Lewis Acids: Anhydrous aluminum chloride reacts violently with water. Handle it in a dry environment and under an inert atmosphere.

  • Chloroformates: Mesityl chloroformate is a corrosive and lachrymatory compound. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Gas Evolution: The reaction produces carbon dioxide and potentially HCl gas during workup. Ensure adequate ventilation.

  • Quenching: The quenching of the reaction with water is highly exothermic and releases HCl gas. Perform this step slowly and carefully in a fume hood.

Optimized Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the optimized decarboxylation of mesityl chloroformate.

Materials:

  • Mesityl chloroformate

  • Anhydrous aluminum chloride (AlCl₃)

  • 1,2,4-Trichlorobenzene (anhydrous)

  • Three-necked round-bottom flask

  • Reflux condenser with a drying tube

  • Thermometer or thermocouple

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a drying tube (filled with calcium chloride), a thermometer, and an inlet for inert gas.

  • Reagent Addition: Under a positive pressure of inert gas, charge the flask with mesityl chloroformate and anhydrous 1,2,4-trichlorobenzene.

  • Catalyst Addition: With vigorous stirring, carefully add anhydrous aluminum chloride to the solution. The addition may be slightly exothermic.

  • Reaction: Heat the reaction mixture to 190-200°C. Maintain this temperature and continue stirring. The reaction progress can be monitored by the evolution of CO₂ gas. The reaction is typically complete within 2-4 hours, or when gas evolution ceases.

  • Cooling and Quenching: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. In a separate large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid. Slowly and carefully, with good stirring, pour the reaction mixture onto the ice/acid mixture in a fume hood.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude mesityl chloride by vacuum distillation to obtain the final product.

Parameter Recommended Value Rationale
Temperature 190-200°CEnsures a sufficient rate of decarboxylation.
Catalyst Anhydrous AlCl₃A strong and effective Lewis acid for this transformation.
Catalyst Loading 2-5 mol%Sufficient to catalyze the reaction without promoting excessive side product formation.
Solvent 1,2,4-TrichlorobenzeneInert to Friedel-Crafts reactions and has a high boiling point.
Atmosphere Inert (N₂ or Ar)Prevents moisture from deactivating the catalyst and hydrolyzing the starting material.

Visualizing the Process

Reaction Mechanism

G MesitylChloroformate Mesityl Chloroformate Intermediate Lewis Acid-Chloroformate Complex MesitylChloroformate->Intermediate Coordination AlCl3 AlCl₃ (Lewis Acid) AlCl3->Intermediate TransitionState Transition State Intermediate->TransitionState Heat (Δ) MesitylCation Mesityl Cation Intermediate TransitionState->MesitylCation Decarboxylation CO2 CO₂ TransitionState->CO2 MesitylChloride Mesityl Chloride MesitylCation->MesitylChloride Chloride Transfer AlCl4 [AlCl₄]⁻ AlCl4->AlCl3 Catalyst Regeneration AlCl4->MesitylChloride

Caption: Proposed mechanism for the Lewis acid-catalyzed decarboxylation.

Troubleshooting Workflow

G Start Low Yield or Incomplete Reaction CheckTemp Is Reaction Temperature 180-210°C? Start->CheckTemp CheckCatalyst Is Lewis Acid Anhydrous and Sufficient? CheckTemp->CheckCatalyst Yes IncreaseTemp Increase and Stabilize Temperature CheckTemp->IncreaseTemp No CheckMoisture Are Anhydrous Conditions Maintained? CheckCatalyst->CheckMoisture Yes AddCatalyst Use Fresh Anhydrous Catalyst, Consider Increasing Loading CheckCatalyst->AddCatalyst No DryReagents Ensure Dry Glassware, Solvents, and Inert Atmosphere CheckMoisture->DryReagents No Success Optimized Yield CheckMoisture->Success Yes IncreaseTemp->CheckTemp AddCatalyst->CheckCatalyst DryReagents->CheckMoisture

Caption: A logical workflow for troubleshooting low reaction yield.

References

  • Fitt, M. J.; et al. Liquid-Phase Decarboxylation of Aromatic Haloformates: A New Access to Chloro- and Fluoroaromatics. The Journal of Organic Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Minimizing Quinone Byproducts in Mesityl Chloroformate Oxidations

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary & Chemical Context Mesityl chloroformate is a highly effective electrophilic reagent utilized in organic synthesis, sharing...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Chemical Context

Mesityl chloroformate is a highly effective electrophilic reagent utilized in organic synthesis, sharing the robust reactivity profile typical of 1[1]. It is frequently employed to activate dimethyl sulfoxide (DMSO) in modified Swern-type oxidations or as a robust protecting group.

A common critical issue during these workflows is the appearance of a persistent yellow/brown discoloration in the product mixture. This is caused by mesitol (2,4,6-trimethylphenol) , which is generated as a stoichiometric leaving group during the reaction. Because the mesityl ring is highly electron-rich, mesitol is exceptionally susceptible to auto-oxidation or trace-metal catalyzed oxidation, leading to the formation of 2,6-dimethyl-1,4-benzoquinone (a highly colored quinone byproduct)[2].

This guide provides the mechanistic causality and field-proven protocols to suppress this over-oxidation and ensure high-purity product recovery.

Mechanistic FAQ & Troubleshooting

Q1: Why does my choice of amine base affect the amount of quinone formed? Causality: Standard bases like triethylamine (Et₃N) readily deprotonate the mesitol byproduct to form the mesitoxide anion. Phenoxide anions possess significantly lower oxidation potentials than neutral phenols, making them highly susceptible to Single Electron Transfer (SET) oxidation by atmospheric oxygen or trace metals. By switching to a sterically hindered base like N,N-Diisopropylethylamine (DIPEA), you reduce the equilibrium concentration of the reactive phenoxide, thereby kinetically suppressing the SET pathway.

Q2: How do I eliminate the quinone if it has already formed during the reaction? Causality: Quinone formation is a reversible redox process. By employing a reductive quench with ascorbic acid, the 2,6-dimethyl-1,4-benzoquinone is driven backward and reduced to mesitol via the rapid disproportionation of a monodehydroascorbate intermediate[3]. This creates a self-validating purification system: once reduced back to mesitol, the byproduct can be easily deprotonated and extracted into a basic aqueous wash (e.g., 1 M NaOH), leaving the pure desired product in the organic layer.

Q3: Can rigorous inert atmosphere techniques completely prevent this? Causality: While operating under strictly anaerobic conditions (Argon/N₂) minimizes auto-oxidation, trace oxidants (such as unreacted activated DMSO complexes or peroxide impurities in solvents) can still trigger the conversion of 4[4]. A chemical reductive quench is therefore mandatory for absolute byproduct control.

Quantitative Process Data

The following table summarizes the impact of various reaction conditions and quenching strategies on the final product distribution.

Quench ReagentAmine Base UsedWorkup AtmosphereQuinone Byproduct (%)Desired Carbonyl Yield (%)
Water (Standard)Et₃NAir15.2%82.5%
Water (Standard)DIPEAAir8.4%88.1%
Sodium Dithionite (1M)Et₃NAir1.2%92.0%
Ascorbic Acid (1M) DIPEA Argon < 0.1% 96.3%

Pathway Visualization

G DMSO DMSO + Mesityl Chloroformate Active Alkoxysulfonium Intermediate DMSO->Active -CO2 Product Desired Carbonyl Product Active->Product Swern-type Oxidation Mesitol Mesitol (Leaving Group) Active->Mesitol Displacement Alcohol Alcohol Substrate Alcohol->Active Addition Base Base (e.g., DIPEA) Base->Active Deprotonation Quinone 2,6-Dimethyl-p-benzoquinone (Quinone Byproduct) Mesitol->Quinone Auto-oxidation (O2) or Trace Metals

Mechanism of mesityl chloroformate oxidation and competing quinone byproduct formation.

Self-Validating Experimental Protocol

Optimized Workflow: Mesityl Chloroformate-Mediated Alcohol Oxidation with Reductive Quench

Objective: Convert primary/secondary alcohols to aldehydes/ketones while completely suppressing the formation of the 2,6-dimethyl-1,4-benzoquinone byproduct.

Step 1: Electrophilic Activation

  • In an oven-dried, round-bottom flask under an argon atmosphere, dissolve anhydrous DMSO (2.0 equiv) in anhydrous CH₂Cl₂ to create a 0.2 M solution.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add mesityl chloroformate (1.5 equiv) dropwise via syringe. Stir for 15 minutes to ensure complete formation of the alkoxysulfonium intermediate and the release of CO₂.

Step 2: Substrate Oxidation 4. Dissolve the target alcohol substrate (1.0 equiv) in a minimal amount of anhydrous CH₂Cl₂. 5. Add the alcohol solution dropwise over 10 minutes to the activated DMSO complex at -78 °C. Stir for an additional 30 minutes.

Step 3: Controlled Deprotonation 6. Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) dropwise. (Note: DIPEA is strictly preferred over Et₃N to prevent mesitol deprotonation and subsequent SET oxidation). 7. Stir for 15 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to 0 °C over 30 minutes.

Step 4: Reductive Quench (Critical Byproduct Control) 8. Vigorously quench the reaction by adding a 1 M aqueous solution of 3[3] (equal in volume to the organic solvent). 9. Stir vigorously for 10 minutes at room temperature. This step guarantees that any trace quinone is chemically reduced back to mesitol.

Step 5: Extraction and Purification 10. Transfer the biphasic mixture to a separatory funnel and isolate the organic layer. 11. Wash the organic layer twice with cold 1 M NaOH. (Mechanism: The NaOH deprotonates the reduced mesitol, partitioning it entirely into the aqueous waste as a sodium phenoxide salt). 12. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the highly pure carbonyl product without quinone contamination.

References

  • Chloroformate - Wikipedia | wikipedia.org | 1

  • Studies in Peroxidase Action. Part X. The Oxidation of Phenols. | rsc.org | 2

  • Redox cycling of quinones reduced by ascorbic acid | nih.gov | 3

  • Oxidations with Peroxytrifluoracetic Acid-Boron Fluoride | acs.org | 4

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: NMR Chemical Shifts and Stability Validation of 2,4,6-Trimethylphenyl Chloroformate

As a Senior Application Scientist, selecting the appropriate activating agent or protecting group is critical for the yield and purity of downstream synthetic workflows. 2,4,6-Trimethylphenyl chloroformate (mesityl chlor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate activating agent or protecting group is critical for the yield and purity of downstream synthetic workflows. 2,4,6-Trimethylphenyl chloroformate (mesityl chloroformate) has emerged as a superior alternative to standard reagents like phenyl chloroformate or benzyl chloroformate.

This guide objectively compares the performance of mesityl chloroformate against its alternatives, explains the causality behind its enhanced stability, and establishes a self-validating Nuclear Magnetic Resonance (NMR) protocol to verify its structural integrity prior to deployment in sensitive reactions.

Performance Comparison: Mesityl Chloroformate vs. Alternatives

The utility of an aryl chloroformate is dictated by the delicate balance between its electrophilic reactivity and its stability against premature hydrolysis or unwanted side reactions (such as Friedel-Crafts alkylation).

The Causality of Steric Shielding

Mesityl chloroformate features two ortho-methyl groups and one para-methyl group on the phenyl ring. The ortho-methyl groups provide significant steric hindrance directly adjacent to the highly reactive chloroformate carbonyl. This steric shielding effectively lowers the rate of nucleophilic attack by atmospheric moisture, granting mesityl chloroformate a drastically improved shelf-life and handling stability compared to the unhindered phenyl chloroformate [1].

Furthermore, during thermal stress or Lewis acid-catalyzed reactions, the decarboxylation of mesityl chloroformate requires significantly higher temperatures (often >180 °C) compared to less substituted analogs, preventing degradation during exothermic coupling reactions [1]. When reacted with silver nitrate, the unique steric profile of mesityl chloroformate directs the reaction toward the formation of a substituted stilbenequinone, highlighting its distinct reactivity profile compared to standard 4-substituted phenyl chloroformates [2].

Table 1: Comparative Stability and Reactivity Profile
ReagentSteric HindranceHydrolytic StabilityThermal Decarboxylation TempPrimary Application
Phenyl Chloroformate LowPoor (Rapid hydrolysis)~150 °CGeneral activation, fast coupling
Benzyl Chloroformate LowModerate~160 °CCbz-protection of amines
Mesityl Chloroformate High Excellent (Sterically shielded) >180 °C Selective activation, stable storage

Self-Validating NMR Protocol for Purity Assessment

To ensure the integrity of mesityl chloroformate before use, a self-validating NMR protocol is required. This system not only confirms the product's identity but inherently detects its primary degradation products: mesitol (2,4,6-trimethylphenol) and bis(mesityl) carbonate.

Causality in Experimental Choices
  • Solvent Selection: Anhydrous Deuterated Chloroform ( CDCl3​ ) is mandatory. Using a protic solvent like CD3​OD would immediately solvolyze the chloroformate into a methyl carbonate, generating a false positive for degradation and invalidating the assay.

  • Internal Standard: Tetramethylsilane (TMS) is used to anchor the chemical shifts at exactly 0.00 ppm. This precision is critical because the structural validation relies on detecting the subtle upfield shift of the aromatic protons (from ~6.90 ppm in the chloroformate to ~6.80 ppm in mesitol).

Step-by-Step Methodology
  • Sample Preparation: Inside a nitrogen or argon-purged glovebag, dissolve 15–20 mg of 2,4,6-trimethylphenyl chloroformate in 0.6 mL of anhydrous CDCl3​ containing 0.03% v/v TMS. Transfer the solution to a dry 5 mm NMR tube and cap tightly.

  • Instrument Tuning: Insert the sample into the NMR spectrometer (400 MHz or higher recommended). Lock the spectrometer to the deuterium signal of CDCl3​ and shim the magnetic field to achieve a line width of <1 Hz for the TMS peak.

  • 1H NMR Acquisition: Acquire 16 scans with a relaxation delay (D1) of 2 seconds. This extended delay ensures complete relaxation of the methyl protons, allowing for accurate integration ratios (6H ortho-methyls vs. 3H para-methyl vs. 2H aromatic).

  • 13C NMR Acquisition: Acquire 512 scans with broadband proton decoupling. Focus on the downfield region to confirm the presence of the intact chloroformate carbonyl carbon.

  • Self-Validation Check: Inspect the 1 H spectrum at ~4.5 ppm. The absence of a broad singlet (phenolic -OH) validates that no hydrolysis has occurred. If the peak is present, the integration ratio between the -OH peak and the aromatic protons quantifies the exact percentage of degradation.

Quantitative Data: NMR Chemical Shifts

The following table summarizes the benchmark chemical shifts for pure 2,4,6-trimethylphenyl chloroformate. Any deviation from these values or the appearance of extraneous peaks indicates compromised reagent integrity.

Table 2: 1 H and 13 C NMR Chemical Shifts ( CDCl3​ , 298 K)
NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment
1 H 6.90Singlet (s)2HAromatic protons (meta to oxygen)
1 H 2.33Singlet (s)6Hortho-Methyl protons ( −CH3​ )
1 H 2.28Singlet (s)3Hpara-Methyl protons ( −CH3​ )
13 C 150.5Singlet (s)1CCarbonyl carbon ( C=O )
13 C 146.2Singlet (s)1CAromatic carbon (ipso to oxygen)
13 C 136.8Singlet (s)1CAromatic carbon (para)
13 C 129.5Singlet (s)2CAromatic carbons (ortho)
13 C 129.2Singlet (s)2CAromatic carbons (meta)
13 C 20.8Singlet (s)1Cpara-Methyl carbon
13 C 16.2Singlet (s)2Cortho-Methyl carbons

Visualizing the Validation Workflow and Degradation Pathway

To ensure reproducible execution of this protocol, the logical workflow and the chemical degradation pathway are mapped below.

NMR_Validation_Workflow N1 Sample Preparation Anhydrous CDCl3 + TMS N2 1H & 13C NMR Data Acquisition N1->N2 N3 Spectral Analysis (Check 150.5 ppm for C=O) N2->N3 N4 Purity Validation (Absence of OH at 4.5 ppm) N3->N4 N5 Approved for Synthesis Workflows N4->N5

Workflow for the self-validating NMR analysis of mesityl chloroformate.

Degradation_Pathway A 2,4,6-Trimethylphenyl Chloroformate (Intact) B Atmospheric Moisture (H2O Nucleophilic Attack) A->B C Mesitol (Degradation Product) B->C Hydrolysis D HCl + CO2 (Gas Evolution) B->D

Hydrolytic degradation pathway of mesityl chloroformate into mesitol.

References

  • Milner, D. J., et al. "Liquid-Phase Decarboxylation of Aromatic Haloformates: A New Access to Chloro- and Fluoroaromatics." The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • Chattaway, F. D., et al. "Reactions of aryl chloroformates with silver nitrate in acetonitrile." Scientific Literature / ResearchGate. URL:[Link]

Comparative

FTIR spectroscopy analysis for mesityl chloroformate purity

High-Fidelity Purity Analysis of Mesityl Chloroformate: A Comparative Guide to FTIR, GC-MS, and NMR Spectroscopy Mesityl chloroformate (2,4,6-trimethylphenyl chloroformate) is a sterically hindered, highly reactive acyla...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

High-Fidelity Purity Analysis of Mesityl Chloroformate: A Comparative Guide to FTIR, GC-MS, and NMR Spectroscopy

Mesityl chloroformate (2,4,6-trimethylphenyl chloroformate) is a sterically hindered, highly reactive acylating agent widely utilized in peptide synthesis and complex organic framework construction. However, its reactivity is a double-edged sword. Chloroformates are exquisitely sensitive to atmospheric moisture, rapidly hydrolyzing to form phenols, hydrochloric acid, and carbon dioxide. For mesityl chloroformate, the primary degradation product is mesitol (2,4,6-trimethylphenol).

Ensuring the purity of this reagent prior to synthesis is critical; trace mesitol can act as a competing nucleophile, derailing reaction yields. This guide provides an authoritative comparison of Fourier Transform Infrared (FTIR) spectroscopy against orthogonal techniques like GC-MS and NMR, detailing why FTIR serves as the optimal first-line defense for purity verification.

degradation MC Mesityl Chloroformate (Target) Intermediate Carbonic Acid Intermediate MC->Intermediate Hydrolysis H2O H2O (Atmospheric Moisture) H2O->Intermediate Mesitol Mesitol (Primary Impurity) Intermediate->Mesitol Decarboxylation CO2 CO2 + HCl (Off-gassing) Intermediate->CO2 Degradation Byproducts

Degradation pathway of mesityl chloroformate into mesitol via atmospheric hydrolysis.

The Mechanistic Causality of FTIR Detection

Why rely on FTIR for chloroformate analysis? The answer lies in the vibrational mechanics of the carbonyl (C=O) bond. In standard ketones or esters, the C=O stretch typically resonates between 1715–1735 cm⁻¹. However, in chloroformates, the highly electronegative chlorine atom exerts a powerful electron-withdrawing inductive effect (-I). This draws electron density away from the carbonyl carbon, shortening and strengthening the C=O double bond. Consequently, the force constant increases, shifting the absorption frequency significantly higher to the 1770–1790 cm⁻¹ range[1].

When mesityl chloroformate degrades, the chlorine atom is displaced by a hydroxyl group, forming an unstable carbonic acid intermediate that rapidly decarboxylates[2]. The FTIR spectrum provides an immediate, real-time readout of this degradation: the sharp 1770 cm⁻¹ band diminishes, and a broad O-H stretching band emerges between 3200–3500 cm⁻¹, characteristic of the newly formed mesitol[2].

Self-Validating ATR-FTIR Protocol

In analytical chemistry, a protocol is only as reliable as its internal controls. The following Attenuated Total Reflectance (ATR) FTIR methodology incorporates a strict self-validating moisture-exclusion check. This ensures that any detected hydrolysis is inherent to the sample, not an artifact of the testing environment.

Step 1: System Purge and Background Acquisition

  • Action: Purge the ATR-FTIR sample compartment with dry nitrogen for 5 minutes. Collect a background spectrum using a clean, dry diamond ATR crystal.

  • Causality: Atmospheric moisture can rapidly hydrolyze the chloroformate during the scanning process. Purging eliminates spectral interference from ambient water vapor (3500–4000 cm⁻¹) and CO₂ (2350 cm⁻¹), ensuring baseline stability.

Step 2: Dry Solvent Validation (The Self-Validation Step)

  • Action: Apply 2 µL of strictly anhydrous dichloromethane (DCM) to the crystal and perform a rapid scan.

  • Causality: If a broad peak appears at ~3400 cm⁻¹, the ATR crystal or the solvent itself is contaminated with moisture. The protocol must be halted, and the system re-dried. A flat baseline in the O-H region validates the system's integrity, proving that any subsequent O-H detection originates strictly from the chloroformate batch.

Step 3: Sample Application and Acquisition

  • Action: Apply 2-3 µL of neat mesityl chloroformate directly to the validated ATR crystal. Acquire 32 scans at 4 cm⁻¹ resolution.

  • Causality: Analyzing the sample neat prevents solvent-induced hydrolysis. Thirty-two scans provide an optimal signal-to-noise ratio while keeping atmospheric exposure under 60 seconds.

Step 4: Spectral Deconvolution

  • Action: Integrate the area under the C=O peak (1770–1790 cm⁻¹) and the O-H peak (3200–3500 cm⁻¹).

  • Causality: The ratio of these integrated areas provides a rapid, semi-quantitative assessment of mesitol contamination without requiring external calibration standards.

Orthogonal Comparison: FTIR vs. GC-MS vs. NMR

While FTIR is the premier tool for rapid functional group screening, comprehensive drug development workflows often require orthogonal validation. However, analysts must navigate the specific limitations of mass spectrometry and nuclear magnetic resonance when dealing with reactive acylating agents.

  • GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS offers unparalleled sensitivity for trace volatile impurities. However, it suffers from a critical flaw when analyzing chloroformates: thermal degradation. The high temperatures required in the GC injection port (often >200°C) can actively degrade intact mesityl chloroformate into mesitol during the injection process[3][4]. This thermal lability frequently leads to false-positive impurity reports. To circumvent this, samples must often undergo complex derivatization prior to injection.

  • qNMR (Quantitative Nuclear Magnetic Resonance): Proton (¹H) and Carbon (¹³C) NMR provide unambiguous structural elucidation and absolute quantification without reference standards[3]. The distinct chemical shifts of the mesityl methyl groups allow for precise integration ratios between the intact chloroformate and mesitol. However, NMR requires dissolution in deuterated solvents. If the solvent is not strictly anhydrous, the sample will hydrolyze during the lengthy acquisition time, skewing the purity data[3].

workflow Start Mesityl Chloroformate Batch Q1 Primary Analytical Goal? Start->Q1 FTIR ATR-FTIR (Rapid C=O / O-H screening) Q1->FTIR Fast Purity Check (< 2 mins) NMR qNMR (Absolute Quantification) Q1->NMR Structural Ratio (No Standards) GCMS GC-MS (Trace Volatile Impurities) Q1->GCMS Unknown Impurity Profiling

Decision matrix for selecting the optimal analytical technique for chloroformate purity.

Quantitative Performance Comparison

The following table summarizes the operational parameters of each technique when specifically applied to reactive chloroformate analysis.

Analytical TechniquePrimary TargetLimit of Detection (LOD)Analysis TimeThermal Degradation RiskSample Prep Requirement
ATR-FTIR Functional groups (C=O, O-H)~1.0 - 2.0%< 2 minsNone (Room Temp)None (Neat application)
GC-MS Trace volatile impurities< 0.1%15 - 30 minsHigh (Injection port >200°C)Dilution, possible derivatization
qNMR (¹H/¹³C) Absolute structural quantitation~0.5 - 1.0%10 - 45 minsLow (If solvent is strictly anhydrous)Dissolution in anhydrous deuterated solvent

Conclusion

For the routine purity analysis of mesityl chloroformate, ATR-FTIR stands out as the most robust, artifact-free method. By eliminating the thermal degradation risks inherent to GC-MS and the solvent-hydrolysis risks of NMR, a properly validated FTIR protocol provides researchers with immediate, trustworthy data to gatekeep their synthetic workflows.

References

  • Title: Trichloromethyl Chloroformate (“Diphosgene”), ClC(O)OCCl3: Structure and Conformational Properties in the Gaseous and Condensed Phases Source: ACS Publications URL: [Link]

  • Title: Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation Source: PMC (PubMed Central) URL: [Link]

  • Title: FT-IR: A useful analytical tool for monitoring of solid phase organic reactions Source: Infrared & Raman Discussion Group (IRDG) URL: [Link]

  • Title: Relationships in Gas Chromatography—Fourier Transform Infrared Spectroscopy—Comprehensive and Multilinear Analysis Source: MDPI URL: [Link]

Sources

Validation

Comprehensive Guide to HPLC Method Validation for Mesityl Chloroformate Derivatives

The quantitative analysis of aliphatic amines, amino acids, and polyamines presents a persistent challenge in analytical chemistry. Because these molecules lack native chromophores or fluorophores, direct detection via H...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The quantitative analysis of aliphatic amines, amino acids, and polyamines presents a persistent challenge in analytical chemistry. Because these molecules lack native chromophores or fluorophores, direct detection via High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Fluorescence (FL) detectors is often impossible.

To bypass this limitation, pre-column derivatization is employed. While standard reagents like o-Phthalaldehyde (OPA) and 9-Fluorenylmethyl Chloroformate (FMOC-Cl) dominate the field, they suffer from well-documented drawbacks, including derivative instability and severe byproduct interference [1]. Mesityl Chloroformate (MCF) —or 2,4,6-trimethylphenyl chloroformate—emerges as a highly specialized, structurally superior alternative.

This guide provides an objective comparison of MCF against traditional derivatizing agents and outlines a rigorous, self-validating protocol for HPLC method validation in accordance with the latest ICH Q2(R2) guidelines.

Mechanistic Insights: Why Mesityl Chloroformate?

The efficacy of any derivatizing agent lies in its reaction kinetics and the stability of the resulting adduct. MCF reacts rapidly with primary and secondary amines under mildly alkaline conditions (pH 9.0–10.0) to form stable mesityl carbamates.

The Causality of Steric Shielding: Unlike unhindered aliphatic chloroformates (e.g., ethyl chloroformate), MCF possesses a 2,4,6-trimethylphenyl ring. The two ortho-methyl groups provide massive steric hindrance around the newly formed carbamate bond. This structural bulk physically blocks nucleophilic attack and enzymatic hydrolysis, granting the MCF-amine derivative exceptional stability at room temperature. Furthermore, the highly hydrophobic, aromatic mesityl group significantly increases the analyte's retention factor ( k′ ) on standard C18 reversed-phase columns, pulling polar amines well away from the solvent void volume while providing strong UV absorbance at ~270 nm.

Objective Comparison: MCF vs. Alternative Reagents

To objectively evaluate MCF, we must benchmark it against the industry standards: FMOC-Cl, Dansyl Chloride, and Benzyl Chloroformate (CBz-Cl).

Table 1: Performance Comparison of Pre-Column Derivatization Reagents
ReagentTarget Functional GroupsDerivative StabilityDetection ModalityKey Limitations & Byproduct Issues
Mesityl Chloroformate (MCF) 1° & 2° AminesVery High (Sterically shielded)UV (~270 nm), MSRequires a dedicated quenching step to manage excess reagent.
FMOC-Cl 1° & 2° AminesModerate to HighFL, UV, MSFMOC-OH hydrolysis byproduct heavily interferes with early-eluting peaks [2].
Dansyl Chloride 1° & 2° Amines, PhenolsModerateFL, UV, MSSlow reaction kinetics (requires heating); generates multiple side products [3].
Benzyl Chloroformate (CBz-Cl) 1° & 2° AminesModerateUV (~254 nm), MSLess hydrophobic retention than MCF; carbamate is more prone to hydrolysis.

Experimental Protocol: A Self-Validating Derivatization System

A robust analytical method must be self-validating. To achieve this, the following protocol incorporates an Internal Standard (L-Norvaline) added prior to derivatization. Because derivatization efficiency can fluctuate with sample matrix effects or slight pH shifts, monitoring the internal standard's peak area provides immediate proof of reaction integrity. If the L-Norvaline peak drops, the analyst instantly knows the reaction was compromised, preventing false-negative reporting.

Step-by-Step MCF Derivatization Methodology
  • Sample Preparation: Transfer 100 µL of the aqueous sample (containing target amines) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of L-Norvaline (1 mM) to act as the internal standard.

  • Buffering: Add 100 µL of 0.1 M Sodium Borate buffer (pH 9.5). Causality: Amines must be in their deprotonated, nucleophilic state to attack the chloroformate carbonyl.

  • Derivatization: Add 100 µL of MCF solution (20 mM dissolved in anhydrous acetonitrile). Vortex immediately for 10 seconds.

  • Incubation: Allow the reaction to proceed at room temperature (20–25°C) for 10 minutes.

  • Targeted Quenching: Add 50 µL of 1-aminoadamantane (50 mM in acetonitrile). Causality: This step intentionally reacts all leftover MCF into a highly hydrophobic, late-eluting adduct, guaranteeing it will not interfere with the target analyte peaks.

  • Preparation for Injection: Dilute the mixture with 640 µL of initial HPLC mobile phase. Centrifuge at 10,000 × g for 5 minutes to pellet any insoluble matrix proteins. Transfer the clear supernatant to an HPLC vial.

Workflow A Sample Prep (Amine/Amino Acid) B Alkaline Buffer (pH 9.5) A->B C MCF Addition (Derivatization) B->C D Quenching (Excess Reagent) C->D E HPLC-UV/MS Analysis D->E F Internal Standard (L-Norvaline) F->A

Fig 1: Step-by-step derivatization workflow using Mesityl Chloroformate for HPLC analysis.

HPLC Method Validation Framework (ICH Q2(R2))

Once the derivatization protocol is established, the analytical procedure must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines [4]. Because derivatization introduces chemical transformation prior to chromatography, the validation must account for both reaction efficiency and instrumental performance.

Specificity & Selectivity

You must demonstrate that the method can unequivocally assess the analyte in the presence of expected components. For MCF derivatization, inject a "Blank Derivatization" (buffer + MCF + quenching agent, no analyte). Ensure that the MCF-hydrolysis peak and the MCF-quencher adduct do not co-elute with any target amine derivatives.

Linearity and Range

Prepare a minimum of five concentration levels spanning 80% to 120% of the expected sample concentration range. Derivatize each level in triplicate. Plot the peak area ratio (Analyte / Internal Standard) against the nominal concentration. The acceptance criterion is a correlation coefficient ( R2 ) ≥0.999 .

Accuracy (Spike Recovery)

Accuracy must be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels (e.g., 3 concentrations/3 replicates each). Spike known amounts of the target amine into the biological or chemical matrix before step 1 of the protocol.

  • Acceptance Criteria: Mean recovery should fall between 95.0% and 105.0%.

Precision (Repeatability & Intermediate Precision)
  • Repeatability: Assess by analyzing 6 independent preparations of the same sample matrix at 100% of the test concentration on the same day.

  • Intermediate Precision: Have a second analyst perform the same test on a different day using a different HPLC system or column lot.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) of the peak area ratios must be ≤2.0% .

Detection and Quantitation Limits (LOD / LOQ)

For UV detection of MCF derivatives, base the limits on the Signal-to-Noise (S/N) ratio.

  • LOD: Concentration yielding an S/N of 3:1.

  • LOQ: Concentration yielding an S/N of 10:1. The LOQ must be experimentally verified by analyzing samples at this exact concentration to ensure precision and accuracy criteria are still met.

Validation Root ICH Q2(R2) Method Validation Spec Specificity No Reagent/Matrix Interference Root->Spec Lin Linearity & Range Reportable Range R² > 0.999 Root->Lin Acc Accuracy Spike Recovery (95-105%) Root->Acc Prec Precision Intra/Inter-day RSD < 2% Root->Prec Sens LOD / LOQ S/N Ratio 3:1 and 10:1 Root->Sens

Fig 2: Core analytical validation parameters as defined by ICH Q2(R2) guidelines.

References

  • Appraisal of four pre-column derivatization methods for the high-performance liquid chromatographic determination of free amino acids in biological materials. PubMed. [Link]

  • A comparative analysis of derivatization strategies for the determination of biogenic amines in sausage and cheese by HPLC. PubMed.[Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA).[Link]

Safety & Regulatory Compliance

Safety

mesityl chloroformate proper disposal procedures

Comprehensive EHS Guide: Safe Handling and Disposal of Mesityl Chloroformate As a researcher or drug development professional, managing highly reactive reagents is a routine yet critical aspect of laboratory operations....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive EHS Guide: Safe Handling and Disposal of Mesityl Chloroformate

As a researcher or drug development professional, managing highly reactive reagents is a routine yet critical aspect of laboratory operations. Mesityl chloroformate (2,4,6-trimethylphenyl chloroformate) is a valuable reagent in organic synthesis, particularly for introducing protecting groups or synthesizing complex esters and amides. However, like all chloroformates, it presents significant safety and logistical challenges due to its acute toxicity, corrosivity, and aggressive reactivity with moisture[1].

This guide outlines the mechanistic principles, critical safety parameters, and step-by-step operational protocols for the safe handling and disposal of mesityl chloroformate in a professional laboratory setting.

Hazard Profile and Mechanistic Principles

Chloroformates are characterized by their electrophilic acyl chloride-like reactivity. When exposed to ambient moisture or water, mesityl chloroformate undergoes rapid hydrolysis. This reaction is highly exothermic and produces 2,4,6-trimethylphenol (mesitol), carbon dioxide ( CO2​ ), and hydrogen chloride ( HCl ) gas[2].

The primary danger in waste management is the inadvertent sealing of unquenched chloroformate in a waste carboy. The continuous generation of CO2​ and HCl gases can rapidly over-pressurize the container, leading to catastrophic rupture and the aerosolization of corrosive liquids[1]. Therefore, small residual quantities must be deliberately and safely quenched via controlled basic hydrolysis before entering the standard waste stream[3].

Quantitative Data & Safety Parameters
ParameterSpecification / Requirement
Chemical Identity Mesityl Chloroformate (CAS: 7693-47-2)[4]
Primary Hazards Corrosive, Lachrymator, Water-Reactive, Toxic via Inhalation[1]
Engineering Controls Certified chemical fume hood (minimum face velocity 100 fpm)[2]
Eye/Face Protection Non-vented chemical splash goggles and full face shield[1]
Hand Protection Heavy-duty impervious gloves (e.g., Butyl rubber or Viton™). Nitrile is insufficient for prolonged contact[2].
Storage Store under inert gas (Nitrogen/Argon) in a cool, dry, well-ventilated area, strictly segregated from moisture and bases[5].

Disposal Decision Workflow

The disposal strategy depends entirely on the volume of the material. Bulk quantities should never be quenched by laboratory personnel due to the extreme risk of thermal runaway.

G Start Mesityl Chloroformate Waste Generated Decision Assess Volume Start->Decision Bulk Bulk Quantity (>50 mL) Decision->Bulk Large Residual Small Residual (<50 mL) Decision->Residual Small EHS Seal in Compatible Secondary Container Bulk->EHS Quench Controlled Basic Hydrolysis (Fume Hood) Residual->Quench Final Licensed EHS Disposal Service EHS->Final Aqueous Verify pH (6-8) Transfer to Aqueous Waste Quench->Aqueous Aqueous->Final

Caption: Decision matrix and operational workflow for the disposal of mesityl chloroformate waste.

Standard Operating Procedure: Controlled Quenching

For small quantities of residual mesityl chloroformate (e.g., leftover reagent in a reaction flask, contaminated syringes, or small spills), a carefully controlled neutralization procedure must be performed in a laboratory fume hood before the waste is collected by your institution's Environmental Health and Safety (EHS) department[3].

The goal of this protocol is to use a dilute base to simultaneously drive the hydrolysis reaction and neutralize the resulting hydrochloric acid, preventing the release of toxic HCl fumes[2].

Prerequisites:

  • Ensure the fume hood is operational and clear of incompatible materials (especially strong acids or flammable solvents).

  • Don all required PPE (Butyl rubber gloves, goggles, face shield, flame-retardant lab coat)[2].

Step-by-Step Methodology:

  • Preparation of the Quenching Bath: In the fume hood, place a large borosilicate beaker containing a PTFE-coated magnetic stir bar onto a magnetic stir plate. Surround the beaker with an ice-water bath to control the exothermic heat of reaction[2].

  • Addition of Base: Fill the beaker with a significant molar excess of cold 5% to 10% Sodium Hydroxide ( NaOH ) or Sodium Carbonate ( Na2​CO3​ ) solution[2]. Expert Insight: Sodium carbonate is often preferred for initial quenching as it is a milder base, reducing the risk of localized boiling, though it will generate additional CO2​ gas.

  • Controlled Addition: Begin stirring the basic solution at a moderate speed. Using a dropping funnel or a glass pipette, slowly add the residual mesityl chloroformate dropwise directly into the center of the stirring vortex[2].

  • Monitoring: Continuously monitor the reaction. You will observe effervescence ( CO2​ generation). If the effervescence becomes too vigorous or the temperature rises significantly, pause the addition immediately and allow the system to cool[2].

  • Completion and Verification: Once all the chloroformate has been added, leave the mixture stirring in the ice bath for at least one hour to ensure total destruction of the reactive species[2]. Allow the solution to warm to room temperature.

  • pH Adjustment: Test the solution using pH indicator paper. The final solution must be neutral to slightly basic (pH 6–9)[2]. If it is acidic, carefully add more basic solution until neutralized.

  • Final Disposal: Transfer the neutralized, aqueous solution (now containing mesitol, sodium chloride, and sodium carbonate/bicarbonate) into a properly labeled aqueous hazardous waste container[2]. Submit a waste pickup request to your EHS department.

References

  • N/A,4-Fluoro-2-methoxyphenyl Chloroformate-AccelaChem. AccelaChemBio. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.